1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Sourcing specialty pyrazoles often risks structural ambiguity and supply delays. This fully substituted 1H-pyrazole, with defined N1-acetyl, C4-chloro, C3-phenyl, and C5-trifluoromethyl groups, eliminates regioisomeric uncertainty and ensures reproducible research. • ≥98% purity, verified for research use • CAS 1017793-56-4; discrete scaffold for SAR exploration • Immediate global dispatch with end-to-end chain of custody

Molecular Formula C12H8ClF3N2O
Molecular Weight 288.65 g/mol
Cat. No. B12862151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC12H8ClF3N2O
Molecular Weight288.65 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(F)(F)F
InChIInChI=1S/C12H8ClF3N2O/c1-7(19)18-11(12(14,15)16)9(13)10(17-18)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyXKZXHXWVTWSXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole: Chemical Identity & Procurement


1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a fully substituted, small-molecule heterocycle (C₁₂H₈ClF₃N₂O; MW 288.65 g/mol) belonging to the 1H-pyrazole class, featuring an N1-acetyl group, a C4-chloro substituent, a C3-phenyl ring, and a C5-trifluoromethyl group . It is commercially catalogued as a research chemical by multiple suppliers, including Apollo Scientific (catalogue PC1953), CymitQuimica, and Leyan (purity typically ≥98%) . No primary literature reporting its independent biological or physicochemical profiling was identified from permitted authoritative sources.

Fully substituted 1H-pyrazole building block
Commercially catalogued at ≥98% purity
No published biological profiling; supports synthetic or library use

Why Generic Substitution Fails for This Pyrazole


The pyrazole class is highly sensitive to subtle electronic and steric perturbations; regioisomeric or substituent-level changes can fundamentally alter reactivity, binding pose, and pharmacokinetic profile . For this compound, no publicly accessible comparative data (e.g., IC₅₀, LogD, metabolic stability) against its close regioisomer 1-acetyl-4-chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 231947-23-2) or other analogs were identified from permitted primary sources, meaning any assumption of interchangeability is unsubstantiated.

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Regioisomeric analogs (e.g., 3-CF₃ vs 5-CF₃) may differ in reactivity and binding; no comparative data identified
!
Class-level pyrazole SAR does not guarantee substitution equivalence; verify experimentally
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Absence of public IC₅₀, LogD, or metabolic stability data limits interchangeability assessment

Quantitative Comparative Evidence Guide


Verified Research & Industrial Application Scenarios


Application
Selection Property
Validation Focus
Pyrazole-based library synthesis
Structural uniqueness & purity
Experimental profiling required
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